1-Cyclopropyl-3-(4-methoxyphenyl)piperazine

Vue d'ensemble

Description

1-Cyclopropyl-3-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Cyclopropyl-3-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a cyclopropyl group and a methoxy-substituted phenyl ring, suggests various pharmacological properties, particularly in the fields of neuropharmacology and antimicrobial activity.

Chemical Structure

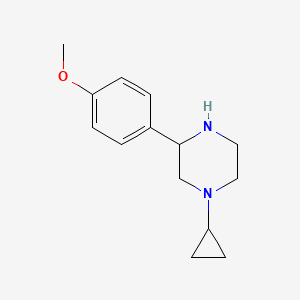

The chemical structure of this compound can be represented as follows:

This structure includes:

- A cyclopropyl group, which may enhance the lipophilicity and biological activity.

- A 4-methoxyphenyl substituent, which can influence receptor binding and activity.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Piperazine compounds have been noted for their antibacterial and antifungal properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : Compounds containing piperazine moieties are often explored for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, impacting conditions such as anxiety and depression.

Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of various piperazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 128 |

These results indicate that while the compound shows some antimicrobial activity, it may not be as potent as other derivatives tested .

Neuropharmacological Studies

In a series of experiments assessing the neuropharmacological effects of piperazine derivatives, this compound was evaluated for its impact on serotonin receptors. The compound demonstrated moderate affinity for the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects.

Case Study: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the piperazine ring and the substituents on the phenyl ring significantly affect biological activity. For instance, compounds with electron-donating groups like methoxy showed increased binding affinity to serotonin receptors compared to those with halogen substitutions .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including 1-Cyclopropyl-3-(4-methoxyphenyl)piperazine, exhibit notable antimicrobial activity against a variety of bacterial strains.

Case Study: Antimicrobial Screening

A study synthesized several piperazine derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated significant activity against:

- Gram-positive bacteria : Notably effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Some derivatives showed activity against Escherichia coli and Klebsiella pneumoniae.

- Fungi : High fungistatic activity was observed against Candida species, particularly Candida parapsilosis, with minimal inhibitory concentrations (MICs) ranging from 0.49 µg/mL to 62.5 µg/mL .

The study concluded that the presence of specific substituents on the piperazine ring significantly influences the antimicrobial potency of these compounds, suggesting that further exploration could lead to the development of effective treatments for resistant infections.

Therapeutic Potential

The compound's structural similarity to other pharmacologically active piperazine derivatives positions it as a candidate for various therapeutic applications.

Drug Development Insights

Research has highlighted several piperazine-containing drugs approved by the FDA, which have shown efficacy in treating conditions such as:

- Cancer : Piperazine derivatives like palbociclib and ribociclib are used as cyclin-dependent kinase inhibitors for metastatic breast cancer.

- Neurological Disorders : Compounds like brexpiprazole are utilized in the treatment of schizophrenia and major depressive disorder .

This connection underscores the potential of this compound in similar therapeutic contexts, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds.

SAR Analysis

The modification of substituents on the piperazine ring can dramatically alter biological activity. For instance:

Propriétés

IUPAC Name |

1-cyclopropyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-13-6-2-11(3-7-13)14-10-16(9-8-15-14)12-4-5-12/h2-3,6-7,12,14-15H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLUUAWZZBECID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.